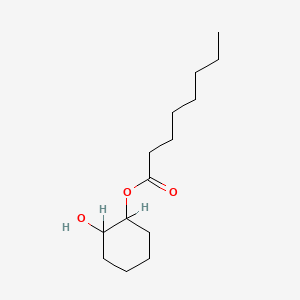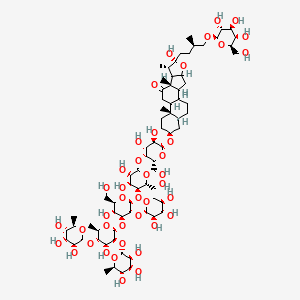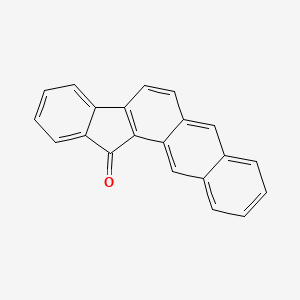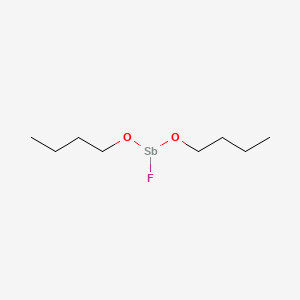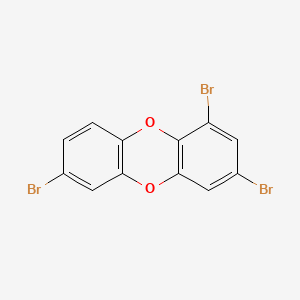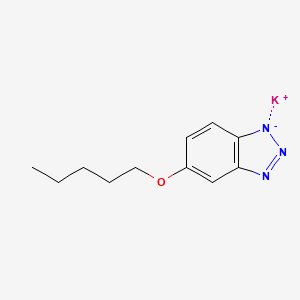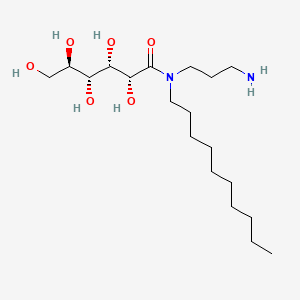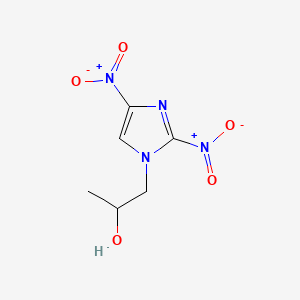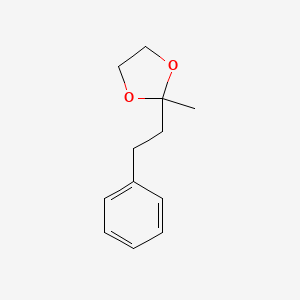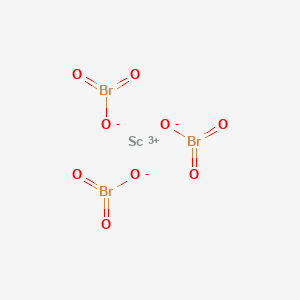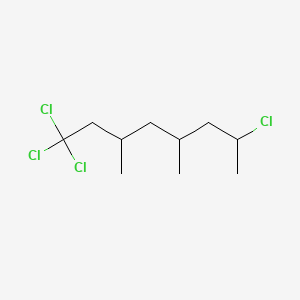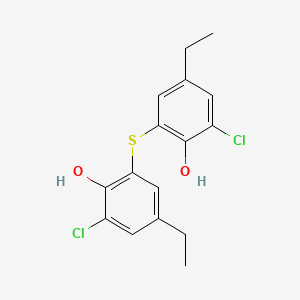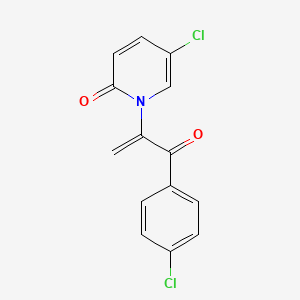
Tetracosyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosyloxirane, also known as 1,2-Epoxyhexacosane, is an organic compound with the molecular formula C26H52O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its long alkyl chain and an epoxide functional group, making it a valuable compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracosyloxirane can be synthesized through the epoxidation of tetracosene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of tetracosene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Tetracosyloxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring in this compound is highly strained and can be opened by nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Diols: Formed from ring-opening reactions with water or alcohols
Ethers: Formed from ring-opening reactions with alcohols
Amino Alcohols: Formed from ring-opening reactions with amines
Carboxylic Acids: Formed from oxidation reactions
Aplicaciones Científicas De Investigación
Tetracosyloxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tetracosyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making this compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon chain.
Propylene Oxide: Another simple epoxide with a three-carbon chain.
Butylene Oxide: A four-carbon epoxide used in the production of surfactants and other specialty chemicals.
Uniqueness of Tetracosyloxirane
This compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler epoxides. The long chain makes it more hydrophobic and affects its solubility and reactivity. This uniqueness makes this compound valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
86370-25-4 |
|---|---|
Fórmula molecular |
C26H52O |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3 |
Clave InChI |
VHAXNXDRZSLKOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


